Dinitrosocaffeidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

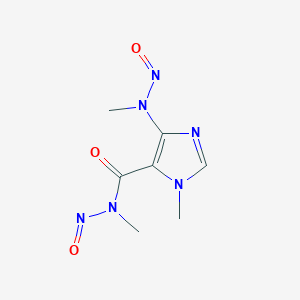

Dinitrosocaffeidine, also known as this compound, is a useful research compound. Its molecular formula is C7H10N6O3 and its molecular weight is 226.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitroso Compounds - Nitrosamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Scientific Research Applications

-

Carcinogenicity Studies

- DNC has been extensively studied for its carcinogenic potential. Research indicates that chronic exposure to DNC can lead to various malignant tumors, particularly in the gastrointestinal tract. In a study involving BD-IX rats, DNC was shown to induce squamous cell carcinoma in the forestomach with a high incidence rate, demonstrating its potent carcinogenic effects .

-

Mutagenicity Testing

- DNC exhibits significant mutagenic properties both in vitro and in vivo. The compound has been tested using the Ames test, which evaluates mutagenicity based on bacterial reverse mutation. Findings suggest that DNC is highly mutagenic, reinforcing concerns about its safety in food products and environmental exposure .

-

Toxicological Assessments

- Toxicological studies have highlighted the acute toxicity of DNC, with an LD50 value estimated at approximately 230 mg/kg body weight. Symptoms of toxicity observed include lung edema and gastrointestinal hemorrhages within days of exposure . These findings underscore the importance of assessing DNC's safety profile in various applications.

Case Study 1: Tumor Induction in Animal Models

A pivotal study investigated the effects of chronic oral administration of DNC in BD-IX rats over an extended period. The results showed a 100% incidence of squamous cell carcinoma in treated animals, with tumors primarily localized to the forestomach. Histological analysis confirmed the malignancy and organ-specificity of tumor development .

| Study Parameter | Findings |

|---|---|

| Animal Model | BD-IX Rats |

| Dose Administered | Varying doses (exact values not specified) |

| Tumor Type | Squamous cell carcinoma |

| Incidence Rate | 100% |

| Observed Symptoms | Lung edema, gastrointestinal hemorrhages |

Case Study 2: Environmental Impact Assessment

Research conducted in regions with high incidences of gastrointestinal cancers (e.g., Kashmir) has linked dietary nitrosamines, including DNC, to increased cancer risk. The consumption patterns of caffeinated beverages were analyzed alongside cancer statistics, revealing a correlation between high nitrosamine levels and cancer prevalence .

Analyse Des Réactions Chimiques

Stability and Decomposition

DNC’s stability is influenced by its nitroso groups:

-

The nitrosoamide group (–N–NO) is more reactive than the nitrosamine group, leading to partial decomposition under acidic conditions .

-

Thermal decomposition occurs above 165°C, producing nitrogen oxides and imidazole derivatives .

Biochemical Reactivity and Mutagenicity

DNC demonstrates potent direct and metabolic activation-dependent mutagenicity:

Mutagenicity in S. typhimurium Strains

| Strain | Activation | Result (Revertants/µmol) | Mechanism |

|---|---|---|---|

| TA100 | None | 1,200 ± 150 | DNA alkylation via NO release |

| TA100 | S9 | 2,800 ± 300 | Enhanced metabolic activation |

| TA102 | None | 950 ± 100 | Oxidative DNA damage |

DNC induces DNA single-strand breaks (SSBs) in rat hepatocytes at concentrations >0.1 µM, with 70–78% alkali-labile sites observed .

Carcinogenic Pathways

Chronic oral administration in BD-IX rats revealed organ-specific carcinogenicity:

-

DNC : Causes squamous cell carcinoma in the forestomach (100% incidence at 25 mg/kg), with metastasis to the peritoneum .

-

Mechanism: Nitrosamide-mediated DNA adduct formation and ROS generation via cytochrome P450 metabolism .

Comparative Reactivity with MNC

| Property | DNC | MNC |

|---|---|---|

| Mutagenicity | Direct + S9-activated | Non-mutagenic |

| Carcinogenicity | Forestomach tumors | Nasal cavity tumors |

| LD₅₀ (rats) | 230 mg/kg | 1,300 mg/kg |

Analytical Characterization

Environmental and Metabolic Fate

Propriétés

Numéro CAS |

145438-97-7 |

|---|---|

Formule moléculaire |

C7H10N6O3 |

Poids moléculaire |

226.19 g/mol |

Nom IUPAC |

N,3-dimethyl-5-[methyl(nitroso)amino]-N-nitrosoimidazole-4-carboxamide |

InChI |

InChI=1S/C7H10N6O3/c1-11-4-8-6(12(2)9-15)5(11)7(14)13(3)10-16/h4H,1-3H3 |

Clé InChI |

GMZOUDFUPHOZBW-UHFFFAOYSA-N |

SMILES |

CN1C=NC(=C1C(=O)N(C)N=O)N(C)N=O |

SMILES canonique |

CN1C=NC(=C1C(=O)N(C)N=O)N(C)N=O |

Key on ui other cas no. |

145438-97-7 |

Synonymes |

dinitrosocaffeidine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.